molecular formula C21H16O5 B13431903 8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one

8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B13431903
M. Wt: 348.3 g/mol
InChI Key: DOMCMDUEJSIJBM-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes benzyloxy, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper(II) sulfate and sodium hydroxide to form intermediate compounds. These intermediates undergo further reactions, including cyclization and oxidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions contribute to its biological effects, such as anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

3-hydroxy-9-methoxy-8-phenylmethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C21H16O5/c1-24-19-10-16-15-8-7-14(22)9-18(15)26-21(23)17(16)11-20(19)25-12-13-5-3-2-4-6-13/h2-11,22H,12H2,1H3

InChI Key

DOMCMDUEJSIJBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O)OCC4=CC=CC=C4

Origin of Product

United States

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